2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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Overview
Description
2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves the condensation of thiophene derivatives with pyrimidine precursors under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the thiophene or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved in its mechanism of action can include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene-pyrimidine derivatives and heterocyclic compounds with analogous structures.
Uniqueness
2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,4-dioxo-3-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c13-8-7(9(14)15)4-11-10(16)12(8)5-6-2-1-3-17-6/h1-4H,5H2,(H,11,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJGAMUMJRJEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C(=O)C(=CNC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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